molecular formula C22H22N2O2S B306462 (2Z,5Z)-3-(2-methoxyethyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-(phenylimino)-1,3-thiazolidin-4-one

(2Z,5Z)-3-(2-methoxyethyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No. B306462
M. Wt: 378.5 g/mol
InChI Key: HWSAHUPKPVVIOT-DZMRDSIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z,5Z)-3-(2-methoxyethyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-(phenylimino)-1,3-thiazolidin-4-one is a chemical compound that belongs to the thiazolidinone family. It has been studied for its potential applications in scientific research and has shown promising results in various areas.

Mechanism of Action

The mechanism of action of (2Z,5Z)-3-(2-methoxyethyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-(phenylimino)-1,3-thiazolidin-4-one involves the inhibition of various enzymes and proteins that are involved in the development and progression of diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It also inhibits the activity of topoisomerase II, which is involved in DNA replication and cell division. Additionally, it has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, induce apoptosis in cancer cells, and inhibit bacterial growth. It has also been shown to improve glucose uptake and insulin sensitivity in diabetic animals and reduce the levels of amyloid-beta, which is a protein that is involved in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

(2Z,5Z)-3-(2-methoxyethyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-(phenylimino)-1,3-thiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also shown promising results in various scientific research fields. However, one limitation is that it has not yet been extensively studied in humans, and its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for the study of (2Z,5Z)-3-(2-methoxyethyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-(phenylimino)-1,3-thiazolidin-4-one. One direction is to further investigate its potential applications in anti-inflammatory, anti-cancer, and anti-bacterial activities. Another direction is to study its potential use in the treatment of diabetes and Alzheimer's disease. Additionally, future studies could focus on its safety and efficacy in humans and its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of (2Z,5Z)-3-(2-methoxyethyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-(phenylimino)-1,3-thiazolidin-4-one involves the reaction of 2-aminothiophenol, 2-methoxyethylamine, and 2-acetyl-3-phenylpropionic acid in the presence of acetic anhydride and glacial acetic acid. The reaction is carried out under reflux conditions, and the product is obtained in good yield and purity.

Scientific Research Applications

(2Z,5Z)-3-(2-methoxyethyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-(phenylimino)-1,3-thiazolidin-4-one has been studied for its potential applications in various scientific research fields. It has shown promising results in anti-inflammatory, anti-cancer, and anti-bacterial activities. It has also been studied for its potential use in the treatment of diabetes and Alzheimer's disease.

properties

Molecular Formula

C22H22N2O2S

Molecular Weight

378.5 g/mol

IUPAC Name

(5Z)-3-(2-methoxyethyl)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H22N2O2S/c1-17(15-18-9-5-3-6-10-18)16-20-21(25)24(13-14-26-2)22(27-20)23-19-11-7-4-8-12-19/h3-12,15-16H,13-14H2,1-2H3/b17-15+,20-16-,23-22?

InChI Key

HWSAHUPKPVVIOT-DZMRDSIISA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=NC3=CC=CC=C3)S2)CCOC

SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CCOC

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CCOC

Origin of Product

United States

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